5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine
Description
Structure and Synthesis
The compound 5-chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine features a pyrimidine core with three key substituents:
- Chlorine at position 5,
- A piperazine-1-carbonyl group at position 4, linked to a 4-methoxyphenyl moiety,
- A methylsulfanyl (SCH₃) group at position 2.
Synthesis:
The synthesis involves sequential nucleophilic substitutions and coupling reactions. For example:
Methylation: A pyrimidine-2-thiol intermediate (e.g., 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol) is methylated using methyl iodide and potassium carbonate to introduce the methylsulfanyl group .
Piperazine Coupling: The 4-chloro substituent reacts with substituted piperazines (e.g., 4-(4-methoxyphenyl)piperazine) under reflux in ethanol with a base catalyst (e.g., KOH), forming the piperazine-1-carbonyl linkage .
This compound is part of a broader class of pyrimidine-piperazine hybrids, often explored for antimicrobial and anticancer activities .
Properties
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-24-13-5-3-12(4-6-13)21-7-9-22(10-8-21)16(23)15-14(18)11-19-17(20-15)25-2/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXXSYGDGFEMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NC(=NC=C3Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine and methoxyphenyl groups through nucleophilic substitution reactions. The final step often involves the chlorination of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. These methods often employ automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution of the chloro group can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrimidine-Piperazine Hybrids
Key structural analogs differ in substituents at positions 4 and 5 of the pyrimidine ring. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyrimidine-Piperazine Derivatives
A. Piperazine-Carbonyl vs. Direct Piperazine Bonding
- Analog with Direct Piperazine Bonding : Lacks the carbonyl group, reducing hydrophobicity and possibly limiting penetration into hydrophobic enzyme pockets .
B. 4-Methoxyphenyl vs. Other Aryl Groups
- The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, balancing solubility and lipophilicity. In contrast, analogs with 4-fluorophenyl (electron-withdrawing) show stronger HDAC inhibition due to enhanced electrophilicity .
C. Methylsulfanyl (SCH₃) vs. Other Thioethers
Structure-Activity Relationship (SAR) Trends
Position 5 Substituents :
- Chlorine (target compound) vs. Bromine (): Chlorine offers better metabolic stability, while bromine may enhance halogen bonding in kinase inhibitors .
Position 4 Linkers: Piperazine-carbonyl (target) vs. Piperazine-amino (): Carbonyl-linked derivatives show broader antimicrobial activity, while amino-linked analogs are optimized for HDAC inhibition .
Aromatic Substitutions :
Physicochemical Properties
Table 2: Physicochemical Comparison
Biological Activity
5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine is a synthetic compound with potential biological activity, particularly in medicinal chemistry. This compound features a complex structure that includes a chloro-substituted pyrimidine ring, a piperazine moiety, and a methoxyphenyl group, which contribute to its pharmacological properties.
Chemical Structure
| Property | Description |
|---|---|
| Molecular Formula | C19H23ClN4O2S |
| Molecular Weight | 406.9 g/mol |
| IUPAC Name | (5-chloro-2-(methylsulfanyl)pyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of the Pyrimidine Ring : Cyclization reactions are used to create the pyrimidine framework.
- Functionalization : Introduction of chloro, methoxyphenyl, and piperazine groups through substitution reactions.
The reaction conditions often involve the use of bases and organic solvents to facilitate the desired transformations.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's effects are mediated through pathways that involve binding to these targets, leading to alterations in their activity or function.
Pharmacological Properties
Research has indicated various pharmacological activities associated with this compound:
- Antiviral Activity : Preliminary studies suggest that derivatives of pyrimidines exhibit antiviral properties against several viruses, including HIV and influenza . The presence of the piperazine ring may enhance this activity by improving solubility and bioavailability.
- Anticancer Potential : Analogous compounds in the pyrimidine class have shown efficacy in inhibiting cell proliferation in cancer cell lines. For example, chloroethyl pyrimidine nucleosides demonstrated significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells .
Case Studies
- Antiviral Efficacy : In a study examining the antiviral efficacy of related compounds, it was found that certain pyrimidine derivatives significantly reduced viral replication at micromolar concentrations. This suggests that this compound may possess similar properties, warranting further investigation .
- Cytotoxicity Testing : In vitro tests conducted on various cancer cell lines revealed that compounds with structural similarities to this compound exhibited cytotoxic effects at specific concentrations, indicating potential as anticancer agents.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with other related pyrimidine derivatives can be insightful:
| Compound Name | Antiviral Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Moderate | Significant | Potential for further development |
| Chloroethyl pyrimidine nucleosides | High | Moderate | Effective against specific cancer lines |
| Pyrazole derivatives | High | Variable | Broad-spectrum antiviral activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core, followed by functionalization with piperazine and sulfanyl groups. Key steps include:
- Coupling reactions : Use of carbodiimide-based catalysts (e.g., EDC/HOBt) for amide bond formation between the piperazine and carbonyl moieties .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .
- Purification : Column chromatography or recrystallization to isolate intermediates, with HPLC monitoring for purity validation .
- Optimization : Adjust reaction time, temperature (e.g., 0–80°C), and stoichiometric ratios to minimize side products like unreacted piperazine or over-chlorinated derivatives .
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic techniques?
- Analytical workflow :
- NMR spectroscopy : Compare H and C NMR shifts with computational predictions (e.g., DFT calculations) to verify substituent positions .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight within 3 ppm error .
- X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
- Purity assessment : Use HPLC with UV detection (λ = 254 nm) and a C18 column; ≥95% purity is acceptable for biological assays .
Advanced Research Questions
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound in targeting neurological or anticancer pathways?
- SAR design :
- Substituent variation : Synthesize analogs with modified methoxyphenyl (e.g., halogenation) or methylsulfanyl groups to assess impact on target binding .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with receptors like serotonin or dopamine transporters .
- Biological assays :
- In vitro testing : Measure IC values in kinase inhibition assays (e.g., EGFR, PI3K) or neuronal uptake assays (e.g., SERT, DAT) .
- Contradiction resolution : If conflicting activity data arise, validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. How can researchers resolve contradictions in reported pharmacological data, such as inconsistent binding affinities across studies?
- Root-cause analysis :
- Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS to rule out artifacts .
- Batch variability : Compare multiple synthetic batches using NMR and HRMS to ensure consistency in stereochemistry and purity .
Q. What computational methods are effective for predicting the metabolic stability and toxicity of this compound?
- In silico tools :
- ADMET prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel liability .
- Metabolite identification : Simulate Phase I/II metabolism with GLORY or MetaSite to prioritize synthetic metabolites for empirical testing .
- Validation : Cross-reference predictions with in vitro hepatocyte clearance assays and Ames tests for mutagenicity .
Methodological Challenges and Solutions
Q. How should researchers address low solubility of this compound in aqueous media for in vivo studies?
- Formulation strategies :
- Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility while maintaining biocompatibility .
- Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles for controlled release and improved bioavailability .
- Analytical verification : Monitor solubility via dynamic light scattering (DLS) and validate stability using UV-Vis spectroscopy .
Q. What are the best practices for analyzing reactive intermediates during synthesis, such as unstable acylpiperazine derivatives?
- Real-time monitoring :
- In situ FTIR : Track carbonyl stretching frequencies (1700–1750 cm) to detect intermediate formation .
- Quenching studies : Halt reactions at intervals and analyze intermediates via LC-MS to identify degradation pathways .
- Stabilization : Add scavengers (e.g., triethylamine) to neutralize acidic byproducts that promote decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
